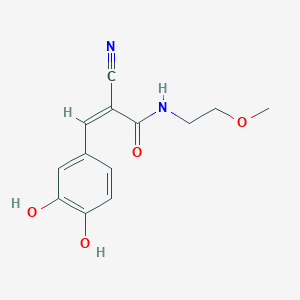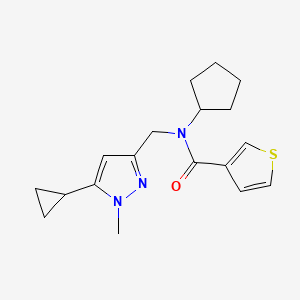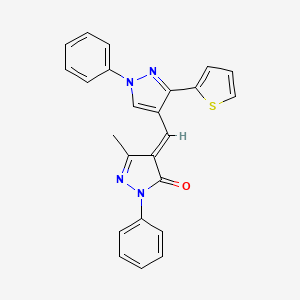![molecular formula C12H11ClN2O2S B2486247 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 927993-04-2](/img/structure/B2486247.png)
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole derivatives are a class of compounds with a core structure that includes a thiazole ring, a five-membered ring containing both sulfur and nitrogen. These compounds have been extensively studied for their diverse biological activities and applications in drug development and material science. The interest in these compounds stems from their structural versatility and functional group compatibility, enabling the synthesis of a wide range of derivatives with tailored properties (Dovlatyan et al., 2004).
Synthesis Analysis
The synthesis of thiazole derivatives typically involves the cyclization of thioamides or the reaction between α-haloketones and thiourea. A representative study on similar compounds has shown that thiazole derivatives can be synthesized from various starting materials, including aromatic aldehydes, through reactions that afford high yields and exhibit structural diversity. The process may involve intermediates such as Schiff bases, leading to the final thiazole core upon cyclization (Al Dulaimy et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazole derivatives, including the target compound, can be characterized using spectroscopic methods such as FT-IR, UV-Visible, and NMR spectroscopy. These techniques provide insights into the compound's functional groups, bonding patterns, and overall molecular architecture. Structural elucidation is crucial for understanding the compound's reactivity and interactions with biological targets (Kennedy et al., 1999).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions. These reactions can modify the thiazole core or append functional groups, significantly altering the compound's chemical properties. Such versatility is beneficial for designing compounds with specific biological activities or material properties (Singh et al., 2022).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including drug formulation and material processing. Studies often report these properties to provide a comprehensive understanding of the compound's behavior in different environments (Lynch, 2001).
Chemical Properties Analysis
The chemical properties of thiazole derivatives, including reactivity, stability, and interaction with other molecules, are crucial for their biological activities and applications. These properties are often explored through experimental and computational studies, providing insights into the compound's potential as a pharmacological agent or a material precursor (Kumar et al., 1993).
Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives :The compound 2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid and its derivatives can be synthesized through various chemical reactions. The synthesis involves the reaction of aromatic aldehyde with dichloroacetic acid and thiourea, followed by further transformations to obtain different types of imide derivatives. These structures are supported by FT-IR and UV-Visible spectroscopic data (Al Dulaimy et al., 2017).
Design Mimics of Protein Structures :4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids built around a thiazole ring. These compounds are valuable as they mimic the secondary structures of proteins, such as helices, β-sheets, turns, and β-hairpins. A short and versatile chemical route to orthogonally protected ATCs has been reported, offering a method for introducing a wide variety of lateral chains on the γ-carbon atom or the thiazole core of the γ-amino acids (Mathieu et al., 2015).
Study of Molecular Structures :The compound has also been used in the study of molecular structures. For example, the structures of various ATC oligomers were analyzed in different environments by techniques such as CD and NMR spectroscopy and X-ray crystallography. It was observed that ATC sequences adopted a well-defined 9-helix structure in solid state, aprotic and protic organic solvents, as well as in aqueous solution (Mathieu et al., 2013).
Eigenschaften
IUPAC Name |
2-[(2-chlorophenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-10(11(16)17)18-12(15-7)14-6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJVVPBKOHEDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CC=C2Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

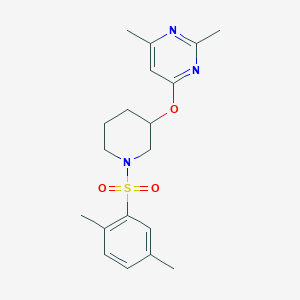
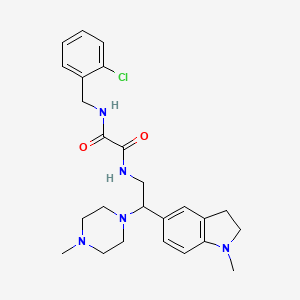
![(7,7-Difluoro-3-azabicyclo[4.1.0]heptan-6-yl)methanol;hydrochloride](/img/structure/B2486167.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B2486169.png)
![(Z)-2,4-dimethoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486170.png)
![8-(3-chloro-4-methoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2486173.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2486177.png)
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
